Paricalcitol vs. Calcitriol: Time to Achieve 40% PTH Suppression in Stages 3-4 CKD
In a 24-week, randomized, multicenter trial directly comparing oral paricalcitol (1 μg/day) to calcitriol (0.25 μg/day) in 110 patients with stages 3-4 CKD and SHPT, paricalcitol demonstrated a significantly faster time to achieve a 40% reduction in PTH from baseline [1]. The median time to this key efficacy threshold was 8 weeks for paricalcitol compared to 12 weeks for calcitriol [1]. This faster suppression was achieved without a significant difference in the primary safety endpoint of confirmed hypercalcemia (>10.5 mg/dL), which was low in both groups (3 events with paricalcitol vs. 1 with calcitriol; P=0.36) [1].
| Evidence Dimension | Time to achieve ≥40% reduction in serum iPTH from baseline |
|---|---|
| Target Compound Data | 8 weeks (Median, IQR: 4-12) |
| Comparator Or Baseline | Calcitriol: 12 weeks (Median, IQR: 8-18) |
| Quantified Difference | 4 weeks faster (P=0.02) |
| Conditions | Randomized, multicenter trial (n=110) in patients with stages 3-4 CKD and PTH >120 pg/mL; doses: paricalcitol 1 μg/day, calcitriol 0.25 μg/day; 24-week treatment period. |
Why This Matters
Faster PTH suppression can lead to quicker clinical control of SHPT, potentially reducing long-term complications like bone disease, and may influence formulary decisions based on time-to-benefit.
- [1] Coyne DW, et al. A Randomized Multicenter Trial of Paricalcitol versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD. Clin J Am Soc Nephrol. 2014 Sep 5;9(9):1620-6. View Source
